1,1-Bis(4-chlorophenyl)-2-(2,6-dimethylmorpholino)-1-ethanol
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Overview
Description
1,1-Bis(4-chlorophenyl)-2-(2,6-dimethylmorpholino)-1-ethanol is a synthetic organic compound It is characterized by the presence of two 4-chlorophenyl groups, a 2,6-dimethylmorpholino group, and an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Bis(4-chlorophenyl)-2-(2,6-dimethylmorpholino)-1-ethanol typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the 4-chlorophenyl groups: This can be achieved through the chlorination of biphenyl compounds.
Introduction of the 2,6-dimethylmorpholino group: This step may involve the reaction of morpholine with dimethyl groups under controlled conditions.
Coupling reactions: The final step involves coupling the 4-chlorophenyl groups with the 2,6-dimethylmorpholino group in the presence of a suitable catalyst and solvent.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of industrial-grade reagents and catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,1-Bis(4-chlorophenyl)-2-(2,6-dimethylmorpholino)-1-ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorophenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while substitution reactions may result in the formation of various substituted derivatives.
Scientific Research Applications
1,1-Bis(4-chlorophenyl)-2-(2,6-dimethylmorpholino)-1-ethanol may have several scientific research applications, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development and pharmacology.
Industry: Use in the production of materials with specific properties.
Mechanism of Action
The mechanism of action of 1,1-Bis(4-chlorophenyl)-2-(2,6-dimethylmorpholino)-1-ethanol would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would be specific to the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1,1-Bis(4-chlorophenyl)-2-(2,6-dimethylmorpholino)-1-propanol
- 1,1-Bis(4-chlorophenyl)-2-(2,6-dimethylmorpholino)-1-butanol
Uniqueness
1,1-Bis(4-chlorophenyl)-2-(2,6-dimethylmorpholino)-1-ethanol is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
1,1-bis(4-chlorophenyl)-2-(2,6-dimethylmorpholin-4-yl)ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23Cl2NO2/c1-14-11-23(12-15(2)25-14)13-20(24,16-3-7-18(21)8-4-16)17-5-9-19(22)10-6-17/h3-10,14-15,24H,11-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQMSRCXMPDAAPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC(C2=CC=C(C=C2)Cl)(C3=CC=C(C=C3)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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